An In-Depth Technical Guide to the Core Chemical Properties of 2-Isobutoxyacetic Acid
An In-Depth Technical Guide to the Core Chemical Properties of 2-Isobutoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-isobutoxyacetic acid, a key intermediate in the synthesis of biologically active molecules. This document outlines experimental protocols for its synthesis and purification, presents key analytical data, and explores its relevance in the context of drug development, particularly as a building block for inhibitors of the Activating Transcription Factor 4 (ATF4) signaling pathway.
Core Chemical and Physical Properties
2-Isobutoxyacetic acid, also known as (2-methylpropoxy)acetic acid, is a carboxylic acid with the chemical formula C₆H₁₂O₃. It is a structural isomer of butoxyacetic acid and possesses an isobutyl group attached to the ether oxygen. This structural feature influences its physical and chemical characteristics.
Physical Properties
The physical properties of 2-isobutoxyacetic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 24133-46-8 | [1] |
| Molecular Formula | C₆H₁₂O₃ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 230.8 °C at 760 mmHg | [2] |
| Melting Point | 32.31 °C (Predicted) | [2] |
| Density | 1.024 g/cm³ | [2] |
| Flash Point | 93 °C | [2] |
| Refractive Index | 1.427 | [2] |
| Vapor Pressure | 0.0228 mmHg at 25°C | [2] |
| SMILES | CC(C)COCC(=O)O | [2] |
| InChI Key | RJZXMJIGAJFDRS-UHFFFAOYSA-N | [2] |
Spectral Data
Spectroscopic data is essential for the identification and characterization of 2-isobutoxyacetic acid. While specific spectra for 2-isobutoxyacetic acid are not widely published, data from its structural isomer, 2-butoxyacetic acid, provides a valuable reference for the expected spectral features.
1.2.1. 13C NMR Spectroscopy
The 13C NMR spectrum of 2-butoxyacetic acid shows distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms. The expected chemical shifts for 2-isobutoxyacetic acid would be similar, with slight variations due to the branching in the isobutyl group.
Reference 13C NMR Data for 2-Butoxyacetic Acid: [3]
A detailed interpretation of the 13C NMR spectrum for butanoic acid, a related carboxylic acid, can provide further insight into the expected chemical shifts.[4]
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band. The ether linkage (C-O-C) will also show a characteristic stretching vibration.
Reference IR Spectrum for 2-Butoxyacetic Acid: [5]
An IR spectrum of the methyl ester of isobutoxyacetic acid is also available and shows the characteristic ester carbonyl stretch.[6]
Synthesis and Purification
The most common and effective method for the synthesis of 2-isobutoxyacetic acid is the Williamson ether synthesis. This method involves the reaction of an alkoxide with an alkyl halide.
Synthesis of 2-Isobutoxyacetic Acid via Williamson Ether Synthesis
This protocol is adapted from the synthesis of similar phenoxyacetic acids and is expected to provide a good yield of the target compound.[7][8][9]
Reaction Scheme:
Figure 1: General workflow for the Williamson ether synthesis of 2-isobutoxyacetic acid.
Experimental Protocol:
-
Preparation of Sodium Isobutoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a stoichiometric equivalent of sodium hydroxide (B78521) in isobutanol. The reaction can be gently heated to ensure the complete formation of sodium isobutoxide.
-
Reaction with Sodium Chloroacetate (B1199739): Prepare a solution of sodium chloroacetate by neutralizing chloroacetic acid with an equimolar amount of sodium carbonate in water.[10] Add the aqueous solution of sodium chloroacetate dropwise to the sodium isobutoxide solution.
-
Reflux: Heat the reaction mixture to reflux for 1-2 hours to ensure the completion of the reaction.[11]
-
Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.[12] Combine the organic extracts.
-
Washing: Wash the combined organic layers with water and then with a saturated brine solution to remove any remaining water-soluble impurities.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Purification
The crude 2-isobutoxyacetic acid can be purified by either vacuum distillation or recrystallization.
2.2.1. Vacuum Distillation
Given its relatively high boiling point, vacuum distillation is a suitable method for the purification of 2-isobutoxyacetic acid.[13] This technique allows for distillation at a lower temperature, which prevents the thermal decomposition of the compound. The distillation should be carried out under a suitable vacuum, and fractions should be collected based on their boiling points at that pressure.
2.2.2. Recrystallization
If the product obtained after synthesis is a solid at room temperature, recrystallization can be an effective purification method. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[14] For carboxylic acids, solvent mixtures such as ethanol/water or acetone/water are often effective.[2][15]
Experimental Protocol for Recrystallization:
-
Dissolve the crude 2-isobutoxyacetic acid in a minimal amount of a hot solvent or solvent mixture in which it is soluble.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Role in Drug Development: ATF4 Pathway Inhibition
2-Isobutoxyacetic acid serves as a crucial intermediate in the synthesis of bicyclic bridged cycloalkane derivatives, which have been identified as inhibitors of the Activating Transcription Factor 4 (ATF4) signaling pathway.[1] The ATF4 pathway is a key component of the integrated stress response and is implicated in various diseases, including cancer and neurodegenerative disorders.
While the precise mechanism of inhibition by these specific bicyclic derivatives is not yet fully elucidated in the public domain, a general understanding of the ATF4 pathway provides context for their therapeutic potential.
ATF4 Signaling Pathway Overview:
Under cellular stress conditions, such as endoplasmic reticulum (ER) stress, the PERK kinase is activated. PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general shutdown of protein synthesis but selectively enhances the translation of ATF4 mRNA. ATF4 then translocates to the nucleus and activates the transcription of genes involved in stress response, apoptosis, and angiogenesis.
Figure 2: Simplified ATF4 signaling pathway and the putative point of inhibition by 2-isobutoxyacetic acid derivatives.
The development of small molecule inhibitors that can modulate the ATF4 pathway holds significant therapeutic promise. The synthesis of libraries of compounds derived from 2-isobutoxyacetic acid allows for the exploration of structure-activity relationships and the optimization of lead compounds for improved potency and selectivity.[16][17][18][19]
Safety and Handling
2-Isobutoxyacetic acid is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
Conclusion
2-Isobutoxyacetic acid is a valuable chemical intermediate with well-defined physical properties. Its synthesis via the Williamson ether synthesis is a robust and scalable method. The purification of the final product can be achieved through standard laboratory techniques such as vacuum distillation or recrystallization. The role of 2-isobutoxyacetic acid as a precursor to potent ATF4 pathway inhibitors underscores its importance in modern drug discovery and development. Further research into the precise mechanism of action of its derivatives will undoubtedly pave the way for novel therapeutic strategies targeting stress-related diseases.
References
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- 5. 2-Butoxyacetic acid(2516-93-0) IR Spectrum [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
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- 10. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
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- 14. Reagents & Solvents [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Biological Evaluation and Molecular Modelling of 2'-Hydroxychalcones as Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
